Crystal Ponceau 6R
Overview
Description
Crystal Ponceau 6R, also known as Acid Red 44, Brilliant Crystal Scarlet, or Crystal Scarlet, is a red azo dye . It is soluble in water and slightly soluble in ethanol . It was used as a food dye, formerly having E number E126 . It is also used in histology, for staining fibrin with the MSB Trichrome stain .
Molecular Structure Analysis
The empirical formula of Crystal Ponceau 6R is C20H12N2Na2O7S2 . Its molecular weight is 502.43 g/mol . The SMILES string representation of its structure is [Na+].[Na+].Oc1ccc2cc(cc(c2c1\N=N\c3cccc4ccccc34)S([O-])(=O)=O)S([O-])(=O)=O .Chemical Reactions Analysis
Crystal Ponceau 6R is known to undergo degradation reactions. For instance, it has been observed that the red coloration of Crystal Ponceau 6R immediately changes to colorless after the addition of an inorganic oxidizing agent like potassium chromate . This is attributed to the highest oxidized form of the dye undergoing a hydrolysis reaction to produce p-hydroquinone .Physical And Chemical Properties Analysis
Crystal Ponceau 6R is a powder that is soluble in water and slightly soluble in ethanol . It has a melting point of over 300 °C . Its maximum absorbance (εmax) is greater than or equal to 300 at 508-512 nm in water .Scientific Research Applications
Degradation and Kinetic Modeling
Degradation Efficiency and Kinetic Reaction : The degradation efficiency of Ponceau 6R dye using potassium chromate was studied, with a focus on various concentrations and temperatures. This research is significant for understanding the dye's behavior under different environmental conditions (Ahmed et al., 2015).
Enzymatic Degradation : The enzymatic degradation of Crystal Ponceau 6R by turnip peroxidase was assessed, including the development of a kinetic model of the enzyme-catalyzed reaction. This study is important for potential applications in waste treatment and environmental remediation (Almaguer et al., 2018).
Photocatalytic and Electrochemical Processes
Electrochemical Advanced Fenton Oxidation : Research on the decolorization of Ponceau S azo-dye in aqueous solutions using electro-generated Fenton's reagent highlights the potential for efficient dye removal from industrial effluents (El-Desoky et al., 2010).
Photoelectrocatalytic Degradation with Ammonium Persulfate : A study focusing on the kinetic degradation of Ponceau 6R dye using ammonium persulfate under different pH levels provides insights into optimizing dye removal processes (El-Zomrawy, 2013).
Analytical Detection and Quantification
Electrochemical Detection : The development of sensitive electrochemical methods for the detection of Ponceau 4R and Amaranth in grape juice samples using an expanded graphite paste electrode illustrates the potential for monitoring food safety (Zhang et al., 2014).
High-Performance Liquid Chromatography : Techniques for determining synthetic food colors, including Ponceau 6R, in drinks and candies, show the importance of accurate quantification in the food industry (Yoshioka & Ichihashi, 2008).
properties
IUPAC Name |
disodium;7-hydroxy-8-(naphthalen-1-yldiazenyl)naphthalene-1,3-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O7S2.2Na/c23-17-9-8-13-10-14(30(24,25)26)11-18(31(27,28)29)19(13)20(17)22-21-16-7-3-5-12-4-1-2-6-15(12)16;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGCXLNGEHFIOA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2Na2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021927 | |
Record name | Ponceau 6R | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Crystal Ponceau 6R | |
CAS RN |
2766-77-0 | |
Record name | C.I. 16250 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002766770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ponceau 6R | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 6-hydroxy-5-(1-naphthylazo)naphthalene-2,4-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACID RED 6A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8UOR0932R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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